3-(3-Aminopyridin-4-YL)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopyridin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-2-1-3-10(6-9)11-4-5-15-8-12(11)14/h1-6,8H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYQKIYOWDQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization and Structural Diversification Strategies for 3 3 Aminopyridin 4 Yl Benzonitrile
Derivatization at the Aminopyridine Nitrogen
The amino group on the pyridine (B92270) ring is a primary site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups.
N-Alkylation and N-Acylation Approaches
The nitrogen atom of the amino group in 3-aminopyridine (B143674) derivatives can readily undergo N-alkylation and N-acylation. N-monoalkylation of aminopyridines can be achieved under mild conditions using a carboxylic acid and sodium borohydride (B1222165), affording the corresponding alkylaminopyridines in good yields. researchgate.net Another approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which enables a self-limiting alkylation to selectively produce secondary amines. researchgate.netchemrxiv.org This method is compatible with various alkyl iodides and N-arylaminopyridinium derivatives. chemrxiv.org
Acylation of 3-aminopyrazoles, which share similarities with aminopyridines, has been shown to be regioselective, with the outcome dependent on the nature of the acylating agent and reaction conditions. nih.gov While Friedel-Crafts acylation is generally not effective for pyridines due to their electron-deficient nature, alternative methods such as the use of acyl radicals or the acylation of metalated pyridines can be employed. youtube.com
Below is a table summarizing various N-alkylation and N-acylation reactions on aminopyridine-related structures.
| Reagents and Conditions | Product Type | Yield (%) | Reference |
| Carboxylic acid, NaBH4, THF | N-monoalkylated aminopyridine | Good | researchgate.net |
| N-aminopyridinium salt, alkyl iodide, Cs2CO3, CH3CN | Secondary aryl-alkyl amine | 43-98 | chemrxiv.org |
| Acyl chloride or anhydride (B1165640) | 1-Acyl-5-aminopyrazole | Main product | nih.gov |
Diazotization and Subsequent Transformations
The diazotization of 3-aminopyridine derivatives is a well-established method to introduce other functional groups onto the pyridine ring. The reaction of 3-aminopyridine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, leads to the formation of a 3-diazopyridinium cation. researchgate.net These diazonium salts, however, can be unstable. For instance, 3-pyridinediazonium (B14673259) tetrafluoroborate (B81430) without any ring substituent is unstable in an aqueous solution. koreascience.kr The diazotization of 3-aminopyridine is therefore often carried out in anhydrous conditions, for example, using tert-butyl nitrite in a mixture of methylene (B1212753) chloride and ethereal BF3 solution. koreascience.kr
The resulting diazonium salt is a versatile intermediate that can undergo various subsequent transformations. For example, it can be coupled with active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to yield pyridinylhydrazone derivatives. researchgate.net Furthermore, these diazonium salts can be used in substitution reactions, for instance, to produce 3-substituted pyridine compounds by reacting with appropriate alcohols. google.com The diazotization of 2-chloro-3-aminopyridine followed by reaction with a mixture of cuprous chloride and concentrated hydrochloric acid can yield 2,3-dichloropyridine. google.com
Sulfonamide Derivative Formation
The amino group of 3-(3-aminopyridin-4-yl)benzonitrile can be converted to a sulfonamide, a functional group of significant interest in medicinal chemistry. The synthesis of sulfonamides can be achieved by reacting the aminopyridine with a sulfonyl chloride. For instance, the reaction of 2- or 3-aminopyridine with pyridine sulfonyl chlorides in pyridine at elevated temperatures can produce the corresponding sulfonamides. nih.gov In some cases, to avoid double sulfonylation, N-alkylation of the amine prior to sulfonylation may be necessary. nih.gov
A variety of methods exist for the synthesis of sulfonamides from amines, including one-pot three-component reactions of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite, or the reaction of amines with sulfonyl chlorides generated in situ from thiols. organic-chemistry.org A more recent approach involves the coupling of carboxylic acids and amines to generate sulfonamides via a copper-catalyzed decarboxylative chlorosulfonylation followed by one-pot amination. princeton.edu
Functional Group Transformations of the Benzonitrile (B105546) Nitrile Group
The nitrile group of the benzonitrile moiety offers another reactive handle for structural diversification, primarily through hydrolysis, reduction, and cycloaddition reactions.
Nitrile Hydrolysis and Reduction Reactions
The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. numberanalytics.comlibretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. numberanalytics.com Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a base such as sodium hydroxide. numberanalytics.com In both cases, an amide is formed as an intermediate. chemistrysteps.com
The reduction of the nitrile group leads to the formation of a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Ni, Pd, or Pt), and sodium amalgam in ethanol. aakash.ac.inyoutube.comlibretexts.org More recently, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride has been shown to reduce a variety of aromatic nitriles to their corresponding benzylamines in excellent yields. nih.gov
The following table outlines the general conditions for nitrile hydrolysis and reduction.
| Transformation | Reagents and Conditions | Product | Reference |
| Acidic Hydrolysis | Dilute HCl, heat | Carboxylic acid | numberanalytics.com |
| Basic Hydrolysis | NaOH(aq), heat | Carboxylic acid (after acidification) | numberanalytics.com |
| Reduction | LiAlH4, ether, then acid workup | Primary amine | libretexts.org |
| Catalytic Hydrogenation | H2, Ni/Pd/Pt, heat, pressure | Primary amine | libretexts.org |
| Reduction | Diisopropylaminoborane, cat. LiBH4 | Primary amine | nih.gov |
Cycloaddition Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. A prominent example is the 1,3-dipolar cycloaddition of nitrile oxides. Aryl nitrile oxides, which can be generated in situ from the corresponding N-hydroxybenzimidoyl chlorides, react with dipolarophiles to form substituted isoxazolines. beilstein-journals.org The nitrile group of this compound could potentially be converted to a nitrile oxide and subsequently undergo cycloaddition with alkenes or alkynes.
Furthermore, the nitrile group can react with azides in a [3+2] cycloaddition to form tetrazoles. researchgate.net The reaction of nitriles with sterically encumbered cyclic triphosphanes has also been reported to yield phosphorus-rich heterocycles. rsc.org Another example is the reaction of nitrile oxides with aryl thiocyanates, which acts as a dipolarophile, to produce 5-arylthio-1,2,4-oxadiazoles. researchgate.netthieme-connect.com
Modifications on the Pyridine Ring System
The 3-aminopyridine moiety is a critical component, often serving as a "hinge-binder" that interacts with the backbone of a kinase's ATP-binding site. Modifications to this ring system can profoundly influence binding affinity and selectivity. Key derivatization strategies include modifications to the exocyclic amino group and substitution at other positions on the pyridine ring.
Investigations into related 2-aminopyridine (B139424) and 3-aminopyridine structures have demonstrated that structural changes can mitigate safety liabilities and modulate activity. nih.govresearchgate.net Strategies often focus on altering the electron density of the pyridine ring or blocking sites susceptible to metabolic oxidation. nih.govresearchgate.net For instance, further gain of potency in some kinase inhibitors has been achieved by introducing a methyl or an amino group at the 2-position of the pyridine ring. acs.org
Common modifications and their rationales are summarized below:
N-Acylation/N-Sulfonylation: Introducing acyl or sulfonyl groups to the 3-amino group can explore additional interactions with the target protein and modulate the compound's physicochemical properties.
N-Alkylation: Adding alkyl groups to the 3-amino moiety can probe steric limits within the binding pocket and alter basicity.
Ring Position Substitution: Introducing small substituents (e.g., methyl, halogen) at the C2, C5, or C6 positions of the pyridine ring can fine-tune electronic properties and block potential sites of metabolism. Structure-activity relationship (SAR) studies on similar pyridine derivatives show that the number and position of substituents like methoxy (B1213986) groups, halogens, and amino groups significantly affect biological activity. nih.gov
Table 1: Potential Modifications on the Pyridine Ring of this compound
| Modification Type | Position | Example Substituent | Rationale |
|---|---|---|---|
| N-Acylation | 3-Amino Group | Acetyl (-C(O)CH₃) | Introduce hydrogen bond acceptor, alter electronics. |
| N-Alkylation | 3-Amino Group | Methyl (-CH₃) | Probe steric tolerance, modify basicity. |
| Ring Substitution | C2 | Amino (-NH₂) | Increase potency, add hydrogen bond donor. acs.org |
| Ring Substitution | C5 | Fluoro (-F) | Block metabolic oxidation, modulate pKa. nih.govresearchgate.net |
| Ring Substitution | C6 | Methoxy (-OCH₃) | Alter electron density and metabolic profile. nih.gov |
Modifications on the Benzonitrile Aromatic Ring
The benzonitrile group is a key feature, often acting as a bioisostere for other functional groups and participating in crucial interactions with the target protein. Benzonitriles are polarized and can effectively mimic the hydrogen-bond acceptor properties of a pyridine ring. researchgate.net Modifications to this ring can enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Strategies for modifying the benzonitrile ring range from adding substituents to the aromatic ring to complete replacement of the moiety with other chemical groups. Research on similar kinase inhibitors has shown that replacing the benzonitrile moiety with a group like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can lead to a strong increase in potency. acs.org This highlights that significant gains can be achieved by exploring alternative groups that fulfill a similar structural or electronic role.
Key derivatization approaches include:
Substitution on the Benzene (B151609) Ring: The introduction of substituents such as halogens (e.g., -F, -Cl) or small alkyl groups (e.g., -CH₃) can modulate the electronic properties of the nitrile group and the ring itself, affecting binding and metabolic stability.
Positional Isomerism: Moving the nitrile group to the ortho- or para-position (creating 2-(3-aminopyridin-4-yl)benzonitrile or 4-(3-aminopyridin-4-yl)benzonitrile) would fundamentally alter the geometry of the molecule and its interactions with a target.
Bioisosteric Replacement: The entire benzonitrile group can be replaced with other aromatic or heteroaromatic systems known to engage in similar interactions.
Table 2: Potential Modifications on the Benzonitrile Ring of this compound
| Modification Type | Description | Example Replacement/Substituent | Rationale |
|---|---|---|---|
| Ring Substitution | Addition of a substituent to the benzene ring. | 2-Fluoro | Alter electronic profile and metabolic stability. |
| Bioisosteric Replacement | Complete replacement of the benzonitrile moiety. | 1H-pyrazole | Improve potency and other ADME properties. acs.org |
| Bioisosteric Replacement | Complete replacement of the benzonitrile moiety. | Phenylsulfonamide | Introduce different interaction points (H-bond donors/acceptors). acs.org |
| Positional Isomerism | Change the position of the nitrile group. | 4-cyano isomer | Explore alternative binding geometries. |
General Strategies for Enhancing Molecular Complexity and Synthetic Accessibility
Enhancing Molecular Complexity:
A key concept in modern drug discovery is that increasing molecular complexity, often measured by the fraction of sp³-hybridized carbons and the number of chiral centers, can lead to improved drug-like properties and a higher probability of success in clinical development. csmres.co.ukselvita.com While initial hits are often simple, flat molecules, lead optimization typically involves increasing complexity to boost potency. csmres.co.uk
One powerful strategy for increasing molecular complexity is macrocyclization . This approach involves cyclizing a linear molecule to create a large ring structure. tandfonline.com Macrocycles can offer several advantages for kinase inhibitors:
Improved Potency: By constraining the molecule's conformation, macrocyclization reduces the entropic penalty of binding to the target, which can lead to higher affinity. tandfonline.comscienceopen.com
Enhanced Selectivity: The rigid, well-defined three-dimensional shape of a macrocycle requires a more precise fit with the target's binding site, potentially improving selectivity against other closely related kinases. scienceopen.com
Overcoming Resistance: Macrocyclization can be effective in improving activity against kinases that have developed point mutations, which often confer drug resistance. amm-journal.org
Ensuring Synthetic Accessibility:
As molecular complexity increases, so does the challenge of synthesis. Synthetic accessibility is a critical concept that assesses how easily a compound can be synthesized. wisdomlib.org Computational tools can estimate synthetic accessibility, often providing a score (like the SAscore) that ranks molecules from easy to difficult to make. nih.govnih.govnovartis.com This score is typically based on molecular complexity and an analysis of fragments from databases of known molecules, capturing historical synthetic knowledge. nih.govnovartis.comresearchgate.net Balancing the drive for molecular complexity with a favorable synthetic accessibility score is essential for the practical development of new drug candidates. wisdomlib.org
Mechanistic Investigations in the Synthesis and Transformations of 3 3 Aminopyridin 4 Yl Benzonitrile Analogs
Elucidation of Electrochemical Reaction Mechanisms
The electrochemical behavior of aminopyridine and benzonitrile (B105546) moieties suggests that their analogs could undergo complex redox processes. While direct electrochemical studies on 3-(3-aminopyridin-4-yl)benzonitrile are not extensively documented, insights can be drawn from related heterocyclic systems. For instance, the electrochemical reduction of compounds containing both a pyridine (B92270) and an amino group, such as 4-(3-pyridylazo)-3-amino-2-pyrazolin-5-one, has been shown to proceed via a two-electron, two-proton ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. researchgate.net This process involves an initial electron transfer to the azo group, followed by protonation, a second electron transfer, and a final protonation step. researchgate.net
Similarly, studies on 2-amino-4-phenylthiazoles reveal an irreversible two-electron reduction process, where the peak potential is sensitive to the nature of substituents on the phenyl ring. researchgate.net The reduction is diffusion-controlled, and the presence of a proton source can alter the reaction pathway, indicating the involvement of protonation steps coupled with electron transfer. researchgate.net In the context of this compound analogs, it is plausible that the pyridine or benzonitrile group undergoes an initial reduction, followed by subsequent chemical steps such as protonation or dimerization.
Furthermore, electrochemical methods have been employed for the functionalization of pyridine derivatives. An electroreductive strategy for the C-H carboxylation of 2-phenylpyridine (B120327) has been developed, which proceeds through the reduction of the pyridine ring to generate a reactive intermediate that can then react with carbon dioxide. nih.gov This highlights the potential for electrochemical methods to not only probe the redox properties of these analogs but also to serve as a synthetic tool for their modification. The electrochemical oxidation of related aminodiphenylamine derivatives has also been shown to generate reactive quinonediimine intermediates that can be trapped by nucleophiles. rsc.org
Table 1: Electrochemical Reduction Data for Analogous Heterocyclic Compounds
| Compound | Reduction Peak Potential (Ep) | Mechanism | Key Observations | Reference |
| 4-(3-pyridylazo)-3-amino-2-pyrazolin-5-one | pH-dependent | ECEC (2e-, 2H+) | Reduction occurs at the azo linkage. | researchgate.net |
| 2-Amino-4-(4-H-phenyl)thiazole | -2.52 V | Irreversible 2e- transfer | Diffusion-controlled process. | researchgate.net |
| 2-Amino-4-(4-NHCOCH3-phenyl)thiazole | More negative than -2.52 V | Irreversible 2e- transfer | Electron-donating group makes reduction more difficult. | researchgate.net |
| 2-Phenylpyridine (for carboxylation) | Moderate negative potentials | Electroreductive activation | Leads to C-H functionalization. | nih.gov |
Note: The data presented is for analogous compounds and is intended to provide insight into the potential electrochemical behavior of this compound analogs. The exact potentials and mechanisms would need to be determined experimentally for the specific compounds of interest.
Mechanisms of Transition Metal-Catalyzed Functionalization
Transition metal-catalyzed reactions, particularly those involving palladium, are pivotal for the synthesis and functionalization of biaryl compounds like this compound. The Suzuki-Miyaura cross-coupling is a key method for forming the C-C bond between the pyridine and benzonitrile rings. The mechanism of this reaction is generally understood to involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
However, the presence of the 3-amino group on the pyridine ring introduces specific challenges and mechanistic nuances. The amino group, particularly in proximity to the pyridine nitrogen, can act as a chelating ligand, potentially binding to the palladium center and inhibiting catalytic activity. nih.govacs.org This can hinder both the oxidative addition and transmetalation steps. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been shown to be effective in overcoming this issue in the C-N cross-coupling of 3-halo-2-aminopyridines, suggesting their utility in related C-C couplings. nih.gov
Interestingly, some reactions that were initially reported as organocatalyzed Suzuki-Miyaura type couplings using amine catalysts were later found to be catalyzed by trace amounts of palladium complexes entrained during the purification of the amine catalyst. chemrxiv.orgchemrxiv.org This underscores the potent activity of palladium and the importance of rigorously excluding metal contaminants in such studies. The identified culprits were often tricyclohexylphosphine (B42057) palladium complexes. chemrxiv.org
The isolation and characterization of palladium intermediates in the coupling of aminopyridines are challenging but crucial for a definitive mechanistic understanding. In related systems, palladium(II) complexes have been isolated and characterized, confirming their role in the catalytic cycle. academie-sciences.fr For example, a palladium complex with an α-aminophosphonate ligand containing a 1,3,4-oxadiazole (B1194373) moiety has been synthesized and shown to be an effective catalyst for Suzuki-Miyaura reactions. academie-sciences.fr
Photochemical Reaction Pathways
The investigation of photochemical reaction pathways for this compound analogs is an emerging area. While direct photolysis studies on this specific class of compounds are scarce, insights can be gleaned from the photochemical behavior of structurally related molecules. For instance, the photolysis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which also contains amino and nitro-aromatic functionalities, has been studied under simulated sunlight. semanticscholar.org
The irradiation of TATB leads to the formation of several transformation products, with a mono-benzofurazan derivative being the major product. semanticscholar.org Other minor products include the aci-nitro tautomer of TATB and a nitroso derivative, indicating that photochemical excitation can induce intramolecular cyclization and transformations of the nitro groups. semanticscholar.org By analogy, it is conceivable that irradiation of this compound analogs, especially those bearing nitro groups, could lead to complex photochemical reactions involving the amino and cyano functionalities or the aromatic rings.
Furthermore, the photophysical properties of related 2-amino-4,6-diphenylnicotinonitriles have been investigated. mdpi.com These compounds exhibit fluorescence that is sensitive to the solvent environment and the nature of substituents on the phenyl rings. mdpi.com This suggests that the electronic structure of the excited state can be modulated, which would in turn influence the photochemical reactivity. Studies on 3-amino-4-arylpyridin-2(1H)-ones have also identified them as effective luminophores, with their photophysical properties being dependent on their structure. researchgate.net
Reactive Intermediate Generation and Characterization in Transformations
The transformations of this compound analogs are often mediated by the generation of highly reactive intermediates. In transition metal-catalyzed reactions, the key intermediates are organopalladium species. As discussed, the catalytic cycle of the Suzuki-Miyaura reaction involves the formation of a Pd(II) intermediate after oxidative addition of the palladium catalyst to the aryl halide. nih.gov Subsequent transmetalation with the organoboron reagent and reductive elimination to form the C-C bond are key steps. nih.gov While direct characterization of these intermediates for the specific case of this compound is not available, their existence is inferred from extensive mechanistic studies on related systems. nih.gov
In some palladium-catalyzed cross-coupling reactions, the formation of palladium-carbene intermediates has been proposed. For example, the reaction of α-diazocarbonyl compounds with arylboronic acids is thought to proceed through a Pd-carbene intermediate which then undergoes migratory insertion. organic-chemistry.org
In electrochemical reactions, the initial electron transfer leads to the formation of radical anions or cations. For instance, the electrochemical reduction of MIANs (monoiminoacenaphthenes) involves a two-electron process leading to the formation of a dianion which is then protonated. nih.gov The electrochemical oxidation of 4-aminodiphenylamine generates an N-phenylquinonediimine cation, which acts as a Michael acceptor and can be trapped by nucleophiles. rsc.org It is plausible that analogs of this compound could form similar radical ion intermediates upon electrochemical stimulation, which would then undergo further reactions.
Solvent Effects and Reaction Condition Optimization on Mechanism
The choice of solvent and other reaction conditions can have a profound impact on the reaction mechanism and outcome of transformations involving this compound analogs. In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of reagents, the stability of the catalyst, and the rates of the individual steps in the catalytic cycle.
For Suzuki-Miyaura reactions, polar solvents are often employed. In the coupling of aminopyridines, the use of more polar solvents like tert-butanol (B103910) can be necessary due to the low solubility of the substrates in common apolar solvents like toluene (B28343). acs.org The presence of water can also significantly affect the reaction, sometimes improving the catalytic performance. chemrxiv.org This is contrary to what would be expected if certain organometallic intermediates were highly sensitive to hydrolysis. chemrxiv.org
In C-N cross-coupling reactions of aminopyridines, the choice of solvent can be critical. For example, in the coupling of 3-halo-2-aminopyridines with morpholine, tetrahydrofuran (B95107) (THF) was found to be a suitable solvent, while toluene gave no product. nih.gov This highlights the specific interactions between the solvent, catalyst, and substrates that govern the reaction's success.
The base used in these reactions is also a critical parameter. In the palladium-catalyzed amination of 3-halo-2-aminopyridines, lithium hexamethyldisilazide (LiHMDS) was identified as an effective base. nih.gov The base not only facilitates the deprotonation of the nucleophile but can also influence the nature of the active catalytic species.
Table 2: Effect of Solvent on Palladium-Catalyzed Coupling Reactions of Aminopyridine Analogs
| Reaction Type | Substrates | Solvent | Outcome | Reference |
| C-N Coupling | 3-Bromo-2-aminopyridine + Morpholine | THF | 82% yield | nih.gov |
| C-N Coupling | 3-Bromo-2-aminopyridine + Morpholine | Toluene | 0% yield | nih.gov |
| C-N Coupling | N-Arylation of Heteroanilines | t-BuOH | Required for solubility | acs.org |
| Suzuki-Miyaura | Aryl Halides + Aryl Boronic Acids | Water | Good to excellent yields | nih.gov |
This table illustrates the significant role of the solvent in determining the success and yield of cross-coupling reactions involving aminopyridine-like structures.
Scaffold Design Principles and Structure Reactivity/property Relationships in Pyridine Benzonitrile Systems
Bioisosteric Replacement Strategies Involving Pyridine (B92270) and Benzonitrile (B105546) Moieties
Bioisosterism, a cornerstone of rational drug design, involves the substitution of atoms or groups within a molecule with other entities that possess similar physical or chemical properties, with the goal of creating a new compound that retains or improves upon the desired biological activity. estranky.skmdpi.com The pyridine and benzonitrile moieties are well-established bioisosteres, a relationship rooted in their comparable polarity and hydrogen-bond accepting capabilities. researchgate.netbris.ac.ukresearchgate.net
The replacement of a benzene (B151609) ring with a pyridine ring is a common strategy in medicinal chemistry to introduce a nitrogen atom, which can enhance metabolic stability, improve potency, or provide a key interaction point with a biological target. researchgate.netbris.ac.ukresearchgate.net Conversely, the substitution of a pyridine ring with a benzonitrile offers distinct advantages. The "C-CN" unit of a benzonitrile can effectively mimic the nitrogen atom of a pyridine ring as a hydrogen bond acceptor. researchgate.net This strategy, sometimes termed "scaffold hopping," allows for the exploration of new chemical space without necessitating a complete redesign of the synthetic pathway. thieme-connect.com
This bioisosteric relationship is particularly powerful in late-stage functionalization, where modifying a core ring structure can lead to novel derivatives with potentially improved properties. researchgate.netthieme-connect.com For instance, the replacement of a 4-substituted pyridine with a 2-substituted benzonitrile is a recognized tactic in medicinal chemistry. researchgate.net This exchange can sometimes improve biological activity by displacing "unhappy water" molecules from a binding site. researchgate.net However, it is important to note that the pyridine ring is not always a suitable bioisosteric replacement for a substituted benzene ring, as the altered electronics and sterics can sometimes lead to a significant reduction in affinity for a biological target. nih.gov
Table 1: Comparison of Pyridine and Benzonitrile as Bioisosteres
| Property | Pyridine Moiety | Benzonitrile Moiety | Rationale for Bioisosteric Similarity |
|---|---|---|---|
| Polarity | Polar due to electronegative N atom | Polar due to electron-withdrawing CN group | Both moieties introduce a dipole moment into the molecule. researchgate.net |
| H-Bonding | Nitrogen lone pair acts as H-bond acceptor multiple_stop | Nitrile nitrogen lone pair acts as H-bond acceptor multiple_stop | Capable of similar non-covalent interactions, crucial for receptor binding. researchgate.netbris.ac.uk |
| Aromaticity | Aromatic 6 π-electron system check_circle | Aromatic 6 π-electron system check_circle | Maintains a planar, rigid core structure. wikipedia.org |
| Application | Increases aqueous solubility, metabolic stability. bris.ac.uk | Can improve biological activity, modulate lipophilicity. researchgate.netacs.org | Offers a strategy for lead optimization and scaffold hopping in drug discovery. researchgate.netthieme-connect.com |
Influence of Substituent Effects on Chemical Reactivity and Selectivity
The chemical behavior of the pyridine-benzonitrile scaffold is heavily influenced by the nature and position of its substituents. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which affects its reactivity in substitution reactions. wikipedia.org This inherent electronic property makes electrophilic aromatic substitution more difficult compared to benzene, while nucleophilic substitution is generally more facile. wikipedia.org
In the case of 3-(3-Aminopyridin-4-YL)benzonitrile, the amino group at the 3-position of the pyridine ring plays a crucial role. As an electron-donating group, the amino substituent increases the electron density of the pyridine ring, which can influence its reactivity. Aminopyridines are a significant class of compounds in medicinal chemistry, interacting with a wide range of enzymes and receptors. rsc.orgresearchgate.net The position of this substituent is critical; for example, the electronic effects of substituents at the 4-position of the pyridine ring have been shown to modulate the HOMO-LUMO gap and the electron-donating capability of related pincer-type ligands. nih.gov
The interplay of substituents on both rings determines the selectivity of reactions. For instance, in the addition of reagents to α,β-unsaturated ketones containing a pyridine ring, the presence of an acid scavenger like pyridine can dramatically shift the regio- and stereochemical outcome of the reaction. rsc.org This highlights how reaction conditions and the electronic nature of the scaffold and its substituents dictate the formation of specific products.
Rational Design Approaches for Modulating Chemical Properties
Rational design strategies are employed to systematically modify the pyridine-benzonitrile scaffold to achieve desired chemical or biological properties. nih.govnih.gov These approaches often rely on understanding the structure-activity relationships (SAR) of a series of compounds.
One key strategy is scaffold hopping, which involves replacing a central molecular core with a different one that maintains similar spatial arrangements of key functional groups. As discussed, replacing a pyridine with a benzonitrile (or vice-versa) is a prime example of this approach. thieme-connect.comthieme-connect.com This can lead to compounds with improved properties, such as enhanced metabolic stability or altered selectivity profiles. acs.org
Another approach is the targeted modification of substituents. In the development of kinase inhibitors, for example, adding lipophilic groups to an aminopyridine moiety was shown to enhance binding affinity and membrane permeability. acs.org The introduction of different amine substituents via reductive amination is a common method to generate a library of derivatives for biological screening. nih.gov The goal is to optimize interactions with a biological target, such as forming hydrogen bonds with specific amino acid residues like methionine or glutamic acid in a kinase hinge region. nih.govacs.org
Computational methods, or computer-aided drug design (CADD), are increasingly used to guide these modifications. nih.gov Molecular docking studies can predict how a designed molecule might bind to a target protein, helping to prioritize which derivatives to synthesize. nih.govnih.gov This rational, often iterative, process of design, synthesis, and testing is fundamental to modulating properties like potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov
Table 2: Design Strategies for Modulating Properties of Pyridine-Benzonitrile Scaffolds
| Design Approach | Description | Desired Outcome | Example Application |
|---|---|---|---|
| Scaffold Hoppingswap_horiz | Replacing the pyridine or benzonitrile core with a bioisosteric equivalent. | Improve potency, alter selectivity, escape patent space, improve ADME properties. | Replacing a benzonitrile with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group to increase potency. acs.org |
| Substituent Modificationedit | Systematically altering functional groups attached to the core scaffold. | Enhance binding affinity, modulate lipophilicity, improve metabolic stability. | Adding cyclopropylamide to an aminopyridine to increase inhibitory activity against MNK kinases. acs.org |
| Rational Drug Designprecision_manufacturing | Using knowledge of a biological target's structure to design specific inhibitors. | Achieve high potency and selectivity for the target. | Designing aminopyrimidine derivatives as potent TRKA inhibitors. nih.gov |
| Stereochemical Controlflip_to_front | Synthesizing specific stereoisomers to optimize interactions. | Improve biological activity and reduce off-target effects. | Stereoselective synthesis of pyridinones for alkaloid synthesis. nih.gov |
Stereochemical Considerations in Pyridine-Benzonitrile Derivative Design
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the design of biologically active molecules, as interactions with chiral biological macromolecules like enzymes and receptors are often stereospecific. For derivatives of the pyridine-benzonitrile scaffold, the introduction of chiral centers can have a profound impact on their properties.
The synthesis of dihydropyridine (B1217469) and pyridine derivatives often involves controlling both regio- and stereoselectivity. researchgate.netacs.org The addition of nucleophiles to activated pyridinium (B92312) salts can be directed to specific positions (e.g., C2 or C4) and can be achieved with high diastereoselectivity when using chiral substrates. acs.org Catalytic enantioselective methods are also being developed to access specific enantiomers of pyridine derivatives. researchgate.netmdpi.com
For example, the nucleophilic addition of Grignard reagents to a chiral pyridinium salt has been used for the stereoselective synthesis of pyridinones, which are key intermediates in the synthesis of natural products. nih.gov The stereochemistry of the final product is determined during these crucial addition steps. The choice of activating agent, nucleophile, and reaction conditions are all pivotal in determining the stereochemical outcome. acs.org
In the context of this compound, derivatization could easily introduce stereocenters. For instance, if the amino group were to be part of a larger, chiral substituent, or if substituents on the benzonitrile ring contained chiral centers (such as a hydroxypiperidinyl group), then the resulting stereoisomers could exhibit vastly different biological activities. nih.gov Therefore, the development of stereoselective synthetic methods is essential for preparing specific, single-isomer compounds, which is a requirement for modern therapeutic agents to ensure optimal efficacy and minimize potential side effects associated with other isomers. nih.govmdpi.com
Coordination Chemistry and Metal Complexation of 3 3 Aminopyridin 4 Yl Benzonitrile Motifs
Investigation of Coordination Sites with Metal Centers
The coordination of 3-(3-Aminopyridin-4-YL)benzonitrile to a metal center is primarily governed by the lone pair of electrons on the nitrogen atoms of the pyridine (B92270) ring and the amino group, as well as the nitrogen of the nitrile group. The pyridine nitrogen is a well-established coordination site, readily forming a sigma (σ) bond with a vacant metal orbital. researchgate.netcore.ac.uk The presence of the amino group in the 3-position and the benzonitrile (B105546) group in the 4-position of the pyridine ring introduces multiple possibilities for coordination.
The aminopyridine moiety can act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bidentate ligand, involving both the pyridine and the amino nitrogen atoms in chelation. scite.ai The nitrile group also offers a potential coordination site through its nitrogen atom. unibo.it The specific coordination mode is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself.
Research on related aminopyridine complexes indicates that the pyridine nitrogen is generally the more basic and sterically accessible site for initial coordination. ekb.eg However, the formation of a stable five- or six-membered chelate ring can favor bidentate coordination involving the amino group. The nitrile group, being a weaker σ-donor but a potential π-acceptor, might coordinate to a metal center, particularly in complexes where the metal is in a low oxidation state and has available d-electrons for back-donation. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atom(s) | Description |
| Monodentate | Pyridine Nitrogen | The ligand binds to the metal center solely through the nitrogen atom of the pyridine ring. |
| Monodentate | Amino Nitrogen | The ligand coordinates through the nitrogen of the amino group, which is less common. |
| Monodentate | Nitrile Nitrogen | The ligand binds through the nitrogen of the nitrile group, often seen with specific metal centers. |
| Bidentate (Chelating) | Pyridine and Amino Nitrogens | Both the pyridine and amino nitrogen atoms coordinate to the same metal center, forming a stable chelate ring. |
| Bridging | Pyridine and Nitrile Nitrogens | The ligand bridges two different metal centers, with the pyridine nitrogen binding to one and the nitrile nitrogen to the other. |
Ligand Design Principles for Metal Complexation
The design of ligands for specific applications in catalysis, materials science, and medicinal chemistry is a cornerstone of modern coordination chemistry. The this compound framework offers several avenues for modification to fine-tune the properties of the resulting metal complexes. Key design principles revolve around manipulating the steric and electronic characteristics of the ligand. biointerfaceresearch.com
Electronic Tuning: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents on either the pyridine or the benzene (B151609) ring. For instance, adding an electron-donating group to the pyridine ring would increase the electron density on the pyridine nitrogen, enhancing its σ-donor capability and potentially strengthening the metal-ligand bond. Conversely, an electron-withdrawing group on the benzonitrile moiety would enhance the π-acceptor character of the nitrile group, which could be beneficial for stabilizing metal complexes in low oxidation states. nih.gov
Steric Control: The steric environment around the coordination sites can be modified to control the geometry and reactivity of the metal complex. Bulky substituents placed near the coordinating nitrogen atoms can enforce specific coordination numbers and geometries, prevent the formation of undesired oligomeric species, and create chiral pockets for asymmetric catalysis. nih.gov
Table 2: Ligand Design Strategies for this compound
| Design Principle | Modification Strategy | Expected Outcome on Metal Complex |
| Electronic Tuning | Introduction of electron-donating groups (e.g., -OCH3, -CH3) on the pyridine ring. | Increased σ-donor strength of the pyridine nitrogen, leading to stronger metal-ligand bonds. |
| Introduction of electron-withdrawing groups (e.g., -CF3, -NO2) on the benzonitrile ring. | Enhanced π-acceptor ability of the nitrile group, stabilizing low-valent metal centers. | |
| Steric Control | Addition of bulky substituents (e.g., tert-butyl) near the pyridine nitrogen. | Creation of a sterically hindered coordination pocket, influencing substrate selectivity in catalysis. |
| Modification of the linker between the pyridine and benzene rings. | Alteration of the bite angle in bidentate coordination, affecting the stability and geometry of the complex. |
Role of Aminopyridine and Nitrile Functional Groups in Chelation
The aminopyridine and nitrile functional groups in this compound play distinct and potentially cooperative roles in the chelation of metal ions.
The aminopyridine moiety is a classic chelating unit. The pyridine nitrogen acts as a strong σ-donor, while the adjacent amino group can also donate its lone pair of electrons to the same metal center. scite.ai This results in the formation of a stable five-membered chelate ring, an effect driven by the entropically favorable chelate effect. The stability of such chelates is a well-documented phenomenon in coordination chemistry. biointerfaceresearch.com
The nitrile group , while also capable of coordinating to a metal center, exhibits different bonding characteristics. It is generally considered a weaker σ-donor than the pyridine nitrogen. However, its linear geometry and the presence of π-antibonding orbitals (π) allow it to act as a π-acceptor ligand. nih.gov This involves the back-donation of electron density from filled d-orbitals of the metal into the π orbitals of the nitrile group. This π-backbonding strengthens the metal-ligand bond and can influence the electronic properties and reactivity of the metal center. unibo.it
In the context of this compound, the primary chelation is expected to occur through the aminopyridine fragment. However, the nitrile group can participate in coordination in several ways:
Monodentate Coordination: If the aminopyridine moiety is not chelating, the nitrile group can coordinate independently.
Bridging Ligand: The ligand can bridge two metal centers, with the aminopyridine chelating to one and the nitrile group coordinating to another.
Tridentate Coordination: In rare cases, with appropriate metal ions and reaction conditions, all three nitrogen atoms could potentially coordinate to a single large metal center, though this would likely be sterically strained.
Catalytic Applications of Metal Complexes Incorporating Pyridine-Benzonitrile Ligands
Metal complexes featuring pyridine-based ligands are ubiquitous in catalysis due to their tunable electronic and steric properties. The incorporation of a benzonitrile moiety in the ligand framework, as in this compound, can further expand the catalytic potential. Nitrile groups are known to participate in or influence a variety of catalytic transformations. nih.gov
Potential catalytic applications for metal complexes of this compound include:
Cross-Coupling Reactions: Palladium and nickel complexes with pyridine-containing ligands are widely used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The electronic properties of the aminopyridine-benzonitrile ligand could be tuned to optimize the catalytic activity for specific substrates.
Hydrogenation and Dehydrogenation: Ruthenium and iridium complexes with pincer-type ligands that include an aminopyridine unit have shown high activity in hydrogenation and dehydrogenation reactions. nih.gov The nitrile group could influence the electronic density at the metal center, thereby modulating the catalytic efficiency.
Polymerization: Late transition metal complexes with diimine ligands, which share structural similarities with bidentate aminopyridines, are effective catalysts for olefin polymerization. The steric and electronic profile of a this compound complex could be designed to control the polymer's molecular weight and microstructure.
Cyanation Reactions: The presence of the nitrile group within the ligand itself might lead to interesting reactivity in catalytic cyanation reactions, potentially through ligand-based transformations or by influencing the stability of key catalytic intermediates.
The development of specific catalytic systems would require the synthesis and characterization of various metal complexes of this compound and the systematic evaluation of their performance in these and other catalytic reactions.
Future Research Trajectories and Emerging Methodologies in the Chemistry of Pyridine Benzonitrile Systems
Advancements in Sustainable and Efficient Synthetic Protocols for Complex Heterocycles
The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that is profoundly influencing the synthesis of complex heterocyclic compounds like those in the pyridine-benzonitrile family. Future research is focused on developing synthetic protocols that are not only efficient in terms of yield and selectivity but also minimize environmental impact.
A significant area of development is the move towards catalyst-free and solvent-free reaction conditions . semanticscholar.org Traditional synthetic methods often rely on transition metal catalysts and volatile organic solvents, which can be costly and environmentally hazardous. Researchers are now exploring multicomponent reactions (MCRs) that proceed efficiently without a catalyst and in the absence of a solvent, offering a greener alternative. semanticscholar.org For instance, a four-component method for the synthesis of 2-aminopyridine (B139424) derivatives has been developed that operates under solvent-free conditions, providing high yields from readily available starting materials. semanticscholar.org Another approach involves using ionic liquids that can act as a solvent, catalyst, and phase-separation agent, simplifying the reaction and purification process. researchgate.netrsc.orgrsc.org
The use of renewable feedstocks is another cornerstone of sustainable synthesis. Glycerol (B35011), a byproduct of biodiesel production, is being investigated as a sustainable starting material for the synthesis of pyridine (B92270) bases. researchgate.net Catalytic processes are being developed to convert glycerol and ammonia (B1221849) into pyridine and picoline, offering a renewable alternative to petroleum-based feedstocks. researchgate.net
Furthermore, microwave-assisted synthesis is gaining traction as an energy-efficient method for accelerating reaction rates and improving yields in the synthesis of N-heterocycles. nih.govbeilstein-journals.orgnih.gov This technology allows for rapid and uniform heating, often leading to cleaner reactions with shorter reaction times compared to conventional heating methods. nih.gov
| Sustainable Synthetic Strategy | Key Advantages | Example Application |
| Catalyst-Free & Solvent-Free Reactions | Reduced waste, lower cost, simplified purification | Four-component synthesis of 2-aminopyridines. semanticscholar.org |
| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of waste streams | Synthesis of pyridine bases from glycerol. researchgate.net |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency | Synthesis of imidazolium (B1220033) salts and other N-heterocycles. beilstein-journals.orgnih.gov |
Interdisciplinary Approaches in Chemical Design and Discovery
The design and discovery of novel pyridine-benzonitrile compounds are increasingly benefiting from interdisciplinary collaborations, particularly with biology, medicine, and materials science. This synergistic approach allows for the rational design of molecules with specific, targeted functionalities.
In medicinal chemistry , pyridine and benzonitrile (B105546) moieties are recognized as important pharmacophores. The pyridine ring, being a common feature in FDA-approved drugs, can enhance solubility and metabolic stability. rsc.orgnih.gov The benzonitrile group can act as a bioisosteric replacement for other functional groups, mimicking hydrogen-bond acceptor properties and potentially improving biological activity. bris.ac.ukresearchgate.net The integration of biological screening with chemical synthesis allows for the rapid identification and optimization of lead compounds. For example, pyridine derivatives have been synthesized and evaluated for their anti-malarial activity, with docking studies helping to elucidate the structure-activity relationship. nih.gov
In materials science , the unique electronic and photophysical properties of pyridine-benzonitrile systems make them promising candidates for the development of novel organic materials. rsc.org Their fragmentation chemistry is being studied to understand their behavior in environments like the interstellar medium, which could inform the design of new materials with specific degradation or stability properties. rsc.orgrsc.org
Exploration of Novel Chemical Transformations for Diversifying Pyridine-Benzonitrile Scaffolds
The development of novel chemical reactions is crucial for expanding the accessible chemical space of pyridine-benzonitrile derivatives and enabling the synthesis of more complex and diverse molecular architectures.
A key area of innovation is C-H activation , which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. rsc.orgacs.org This strategy offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For instance, pyridine-based templates have been engineered to direct the meta-C-H activation of aromatic rings, a challenging transformation that opens up new avenues for molecular diversification. acs.org The use of boryl pincer complexes has also shown promise in the selective C-H activation of pyridines. acs.org
Researchers are also exploring ring transformation strategies to convert readily available pyridine starting materials into more complex benzonitrile-containing structures. A three-step protocol has been developed to convert pyridines into benzonitriles through N-oxidation, photochemical deconstruction, and a subsequent Diels-Alder cycloaddition. bris.ac.ukresearchgate.net This methodology provides a powerful retrosynthetic tool for the modular construction of substituted benzonitriles.
| Transformation | Description | Significance |
| C-H Activation | Direct functionalization of C-H bonds. rsc.orgacs.org | Increases synthetic efficiency and atom economy. |
| Ring Transformation | Conversion of one heterocyclic system to another. bris.ac.ukresearchgate.net | Enables access to novel scaffolds from common starting materials. |
Predictive Chemistry and Computational Methodologies in Accelerating Molecular Design
The integration of computational chemistry and machine learning is revolutionizing the process of molecular design and discovery. These in silico tools enable the rapid prediction of molecular properties, guiding experimental efforts and accelerating the development of new pyridine-benzonitrile compounds.
Computational modeling , particularly using methods like Density Functional Theory (DFT), has become an essential tool for understanding the electronic structure, reactivity, and intermolecular interactions of these molecules. numberanalytics.comnih.govbanglajol.info For example, DFT calculations have been used to investigate the π-π interactions in benzonitrile derivatives and to predict the reactivity and stability of various heterocyclic compounds. numberanalytics.combanglajol.info
Machine learning (ML) is emerging as a powerful approach for predicting a wide range of chemical and biological properties. nih.govresearchgate.net ML models can be trained on large datasets to predict properties such as biological activity, toxicity, and reaction outcomes. nih.govresearchgate.netnih.gov This predictive power can be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. researchgate.netnih.gov For instance, machine learning models have been developed to predict the regioselectivity of C-H functionalization reactions on heterocycles and to screen for compounds with desirable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govnih.gov
| Computational Tool | Application in Pyridine-Benzonitrile Chemistry | Impact |
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and interaction energies. numberanalytics.comnih.govbanglajol.info | Provides fundamental insights into molecular properties. |
| Machine Learning (ML) | Predicting biological activity, toxicity, and reaction outcomes. nih.govresearchgate.netnih.gov | Accelerates the discovery of new functional molecules. |
Q & A
Q. What are the recommended spectroscopic and crystallographic methods for characterizing 3-(3-Aminopyridin-4-YL)benzonitrile?
To confirm the structure and purity of this compound, use a combination of techniques:
- FT-IR and NMR : Identify functional groups (e.g., nitrile, amine) and verify substitution patterns. For example, the nitrile group typically shows a sharp peak near 2220–2240 cm⁻¹ in FT-IR, while ¹H/¹³C NMR can resolve aromatic protons and pyridine ring environments .
- Single-crystal X-ray diffraction (SC-XRD) : Resolve 3D molecular geometry and confirm bond lengths/angles. SHELXL (a subprogram of the SHELX suite) is widely used for refinement, ensuring accurate structural validation .
- UV-Vis spectroscopy : Assess electronic transitions relevant to applications in optoelectronics or photochemistry .
Q. How should researchers handle safety protocols during synthesis and handling?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Waste disposal : Segregate chemical waste (e.g., nitrile-containing intermediates) and consult certified waste management services to comply with environmental regulations .
- Emergency measures : In case of spills, use inert absorbents (e.g., sand) and avoid water to prevent contamination of drainage systems .
Advanced Research Questions
Q. How can structural discrepancies between experimental and computational models be resolved?
- Cross-validation : Compare SC-XRD data (e.g., bond angles, torsion angles) with density functional theory (DFT)-optimized geometries. For instance, deviations in pyridine ring planarity may arise from crystal packing effects versus gas-phase calculations .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing motifs observed in crystallography but absent in computational models .
- Refinement software : Use SHELXL’s robust parameterization for high-resolution data to minimize residual electron density errors .
Q. What strategies optimize regioselective synthesis of this compound derivatives?
- Directed ortho-metallation : Utilize directing groups (e.g., amines) on the pyridine ring to control functionalization at specific positions. For example, bromination or cross-coupling reactions can be guided by steric/electronic effects .
- Microwave-assisted synthesis : Enhance reaction efficiency for steps requiring harsh conditions (e.g., nitrile formation via Rosenmund-von Braun reaction) .
- Reaction monitoring : Employ in situ techniques like HPLC-MS to track intermediates and adjust reaction parameters dynamically .
Q. How can computational methods predict the compound’s reactivity in novel applications (e.g., OLEDs)?
- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess charge-transfer efficiency, a critical factor in OLED emitter design .
- Molecular docking studies : Simulate interactions with biological targets (e.g., kinases) if exploring pharmacological applications, using software like AutoDock Vina .
- Non-linear optical (NLO) property calculations : Use polarizability and hyperpolarizability values to evaluate potential in photonic devices .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between spectroscopic and crystallographic data?
- Dynamic effects in NMR : Conformational flexibility (e.g., rotating pyridine rings) may cause NMR signal broadening, which SC-XRD snapshots might not capture. Variable-temperature NMR can resolve this .
- Twinned crystals : If XRD data shows twinning (common in aromatic nitriles), use SHELXD/SHELXE for phased structure solution to reduce model bias .
- DFT-NMR comparison : Optimize computational models with solvent corrections (e.g., IEF-PCM for DMSO) to improve agreement with experimental NMR shifts .
Q. What experimental controls are essential for reproducibility in synthetic workflows?
- Stoichiometric precision : Calibrate reagents (e.g., N-bromosuccinimide for halogenation) to avoid side products from excess reactants .
- Moisture-sensitive steps : Use Schlenk lines or gloveboxes for reactions involving air-sensitive intermediates (e.g., Grignard reagents) .
- Batch-to-batch analysis : Perform LC-MS and elemental analysis on multiple synthetic batches to ensure consistency in purity and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
